molecular formula C6H4ClF3N2 B1268430 2-Amino-3-chloro-5-(trifluoromethyl)pyridine CAS No. 79456-26-1

2-Amino-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B1268430
CAS No.: 79456-26-1
M. Wt: 196.56 g/mol
InChI Key: WXNPZQIRDCDLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-3-chloro-5-(trifluoromethyl)pyridine involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ammonia . Another method includes reacting 3-chloro-5-(trifluoromethyl)pyridine with ethylamine . The reaction conditions typically involve controlling the temperature and using appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. For example, the reaction of 2-amino pyridine with N-bromosuccinimide (NBS) in methyl isobutyl ketone (MIBK) at controlled temperatures is one such method .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting with ammonia yields this compound, while coupling reactions can produce various substituted pyridines .

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For instance, in its role as an intermediate in pharmaceutical synthesis, it can interact with enzymes or receptors to exert its effects. The trifluoromethyl group is known to enhance the biological activity of compounds by increasing their lipophilicity and metabolic stability .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a trifluoromethyl group on the pyridine ring makes it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNPZQIRDCDLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345807
Record name 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79456-26-1
Record name 3-Chloro-5-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79456-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-trifluoromethyl-2-pyridylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079456261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-trifluoromethyl-2-pyridylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Pyridinamine, 3-chloro-5-(trifluoromethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 ml of 28% aqueous ammonia were placed in a 50 ml autoclave, and the mixture was reacted for 24 hours at 100° C., and further for 5 hours at 125° C. (inner pressure: about 2 atms.). After completion of the reaction, the reaction product was allowed to cool to obtain crystals. The thus obtained crystals were then washed with water and dried to obtain 1.5 g of 2-amino-3-chloro-5-trifluoromethylpyridine having a melting point of 90° to 92° C.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into the same 300 ml four-necked flask as used in Example 1, 16.2 g (0.1 mol) of 2-amino-5 -trifluoromethylpyridine and 150 g of toluene were added, and 42.2 g of a 30% sodium dichloroisocyanurate aqueous solution (sodium dichloroisocyanurate: 0.0575 mol) was dropwise added thereto over a period of one hour while stirring at 20° C. After the dropwise addition, the reaction mixture was heated to 80° C., and the reaction was conducted for 10 hours with stirring. During the reaction, formation of 2-chloroamino-5-trifluoromethylpyridine was confirmed. After completion of the reaction, the reaction mixture was cooled to room temperature, and an aqueous layer and an oil layer were separated. A 20% hydrochloric acid aqueous solution was added to the oil layer, and the mixture was stirred. An aqueous layer and an oil layer were further separated. The aqueous layer was neutralized with a 25% sodium hydroxide aqueous solution. Precipitated slightly yellow crystals were collected by filtration and dried to obtain 15.7 g 2-amino-3-chloro-5-trifluoromethylpyridine (purity as measured by liquid chromatography: 96%, yield: 77%).
Quantity
16.2 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium dichloroisocyanurate
Quantity
0.0575 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 g
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Into the same 300 ml four-necked flask as used in Example 1, 16.2 g (0.1 mol) of 2-amino-5-trifluoromethylpyridine, 20.9 g (0.115 mol) of N-chlorophthalimide and 150 g of toluene were added, and the reaction was carried out at 80° C. for one hour under heating with stirring. During the reaction, formation of 2-chloroamino-5-trifluoromethylpyridine was confirmed. After completion of the reaction, the reaction mixture was cooled to room temperature, and 50 g of a 25% sodium hydroxide aqueous solution was added thereto and stirred. An aqueous layer and an oil layer were separated. A 20% hydrochloric acid aqueous solution was added to the oil layer, and the mixture was stirred. An aqueous layer and an oil layer were separated again. The aqueous layer was neutralized with a 25% sodium hydroxide aqueous solution. Precipitated slightly yellow crystals were collected by filtration and dried to obtain 17.5 g 2-amino-3-chloro-5-trifluoromethylpyridine (purity as measured by liquid chromatography: 97%, yield: 86%).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 g
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Into the same 300 ml four-necked flask as used in Example 1, 16.2 g (0.1 mol) of 2-amino-5-trifluoromethylpyridine prepared in the same manner as in step (1) of Example 1, 10.1 g (0.043 mol) of trichloroisocyanuric acid and 150 g of toluene were added, and the reaction was conducted at 110° C. for 3 hours under heating with stirring. During the reaction, formation of 2-chloroamino-5-trifluoromethylpyridine was confirmed. After completion of the reaction, the reaction mixture was cooled to room temperature, and 100 g of a 25% sodium hydroxide aqueous solution was added thereto and stirred. An aqueous layer and an oil layer were separated. A 20% hydrochloric acid aqueous solution was added to the oil layer, and the mixture was stirred. An aqueous layer and an oil layer were further separated. The aqueous layer was neutralized with a 25% sodium hydroxide aqueous solution. Precipitated slightly yellow crystals were collected by filtration and dried to obtain 17.6 g 2-amino-3-chloro- 5-trifluoromethylpyridine (purity as measured by liquid chromatography: 95%, yield: 85%).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-chloro-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-3-chloro-5-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Amino-3-chloro-5-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Amino-3-chloro-5-(trifluoromethyl)pyridine
Reactant of Route 5
2-Amino-3-chloro-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Amino-3-chloro-5-(trifluoromethyl)pyridine
Customer
Q & A

Q1: What is the structural characterization of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine?

A1: this compound is an organic compound with the molecular formula C6H4ClF3N2. [, ]

Q2: Are there any specific structural features of this compound revealed by research?

A2: Yes, research indicates that the fluorine atoms of the trifluoromethyl group in this compound exhibit disorder. They are distributed over two sites in a ratio of 0.683(14):0.317(14). The crystal structure reveals centrosymmetric dimers formed through N—H⋯N hydrogen bonds. []

Q3: What is the significance of this compound in synthetic chemistry?

A3: This compound serves as a crucial intermediate in the synthesis of fluazinam, a widely used fungicide. [] Additionally, it acts as a versatile starting material for synthesizing various derivatives, including carboxylic acids. [] This is achieved through regioselective deprotonation and subsequent reactions like carboxylation or trapping with electrophiles like iodine or benzaldehyde. []

Q4: Has this compound shown potential in medicinal chemistry?

A4: Yes, derivatives of 2-aminopyridines, including those derived from this compound, have demonstrated promising activity against multidrug-resistant Staphylococcus aureus (MDRSA) strains. [] These derivatives, particularly N-acylated amides, have shown potent inhibitory effects on the growth of MDRSA, often surpassing the efficacy of the standard drug vancomycin. []

Q5: What computational studies have been conducted on this compound?

A5: Researchers have employed computational methods like Density Functional Theory (DFT) to analyze the structure and properties of this compound. [, ] These studies provided insights into its vibrational frequencies, molecular orbitals, reactivity, and non-linear optical properties. [, ] For instance, the first-order hyperpolarizability value calculated was significantly higher than urea, suggesting potential applications in non-linear optics. []

Q6: What analytical techniques are commonly used to characterize and quantify this compound?

A6: Researchers rely on various analytical techniques to study this compound. Common methods include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry for structural elucidation. [, , ] Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy and fluorescence spectroscopy are employed to investigate its optical properties and potential applications in areas like liquid lasers. []

Q7: Are there any known methods for synthesizing this compound?

A7: Yes, a method for preparing this compound involves reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia water in the presence of a water-soluble auxiliary. [] This auxiliary facilitates the reaction between the ammonia water phase and the pyridine oil phase. [] This method allows for high yield and purity under relatively mild reaction conditions, minimizing environmental impact. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.